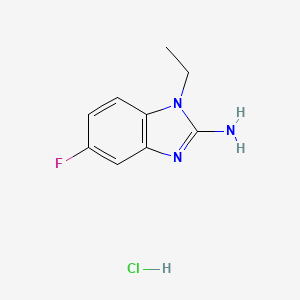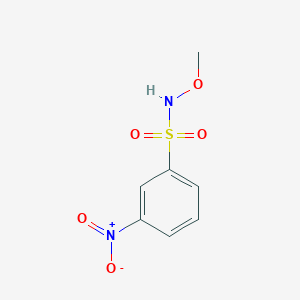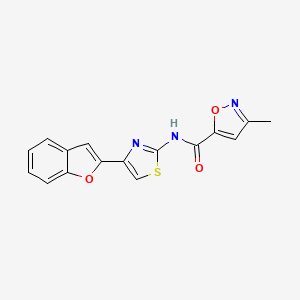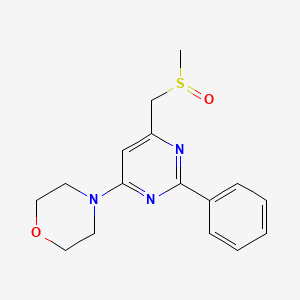
CC(C)(C(C)(C1=Csc=C1)C)O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CC(C)(C(C)(C1=Csc=C1)C)O, also known as tert-butyl 4-(methylthio)crotonate, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Countercurrent Separation in Natural Products Research
Countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), collectively known as countercurrent separation (CS), have significant applications in natural products research. This technology is vital for separating biological molecules of various sizes and from different matrices. CS has been crucial in advancing natural products chemistry, metabolome, and proteome research, especially involving organisms from terrestrial and marine sources (Pauli, Pro, & Friesen, 2008).
Enhancing Chemical Understanding and Graphing Skills
In the field of educational chemistry, computerized learning environments like the case-based computerized laboratory (CCL) significantly enhance students' chemical understanding and graphing skills. These environments integrate computerized experiments with scientific inquiry and case study comprehension, offering a more effective approach for students to conceptualize and understand chemical equilibrium (Dori & Sasson, 2008).
Sustainable Production of Chemicals
Research in carbon dioxide (CO2) capture and utilization (CCU) focuses on sustainable production of high-value-added chemicals through catalytic coupling of CO2 with nitrogenous small molecules. This method highlights the potential of turning waste into wealth by creating valuable chemicals from CO2 reduction integrated with nitrogenous reactants (Liu et al., 2022).
Compressive Sensing in Imaging
Compressive sensing (CS) has found applications in the domain of imaging, particularly in inverse scattering problems. CS's flexibility and robustness make it suitable for electromagnetic imaging problems, although these applications require tailored strategies due to unique theoretical features (Oliveri, Salucci, Anselmi, & Massa, 2017).
Impact on Breast Cancer Stem Cells
In cancer research, particularly breast cancer, the chemokine ligand 2 (CCL2) mediates the interaction between cancer cells and stromal fibroblasts, influencing the self-renewal and propagation of cancer stem cells (CSCs). This finding underscores the importance of the tumor microenvironment in cancer progression and highlights potential therapeutic targets (Tsuyada et al., 2012).
Cambridge Structural Database in Organic Chemistry
The Cambridge Structural Database (CSD) has been instrumental in research applications within organic chemistry, including structural correlation, conformational analysis, and studies of intermolecular interactions. This database serves as a key resource for understanding crystal packing, crystal engineering, polymorphism, and structure prediction in organic chemistry (Allen & Motherwell, 2002).
Eigenschaften
IUPAC Name |
2,3-dimethyl-3-thiophen-3-ylbutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16OS/c1-9(2,10(3,4)11)8-5-6-12-7-8/h5-7,11H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLAQJVBDGJAQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC=C1)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2358406.png)

![2-({[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2358409.png)


![Tert-butyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2358413.png)

![N-[3-[(4-methoxyphenyl)-pyrrolidin-1-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2358416.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2358421.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2358424.png)

